molecular formula C9H12ClNO B13683869 3-Amino-2,3-dihydro-1h-inden-5-ol hydrochloride CAS No. 168903-13-7

3-Amino-2,3-dihydro-1h-inden-5-ol hydrochloride

Cat. No.: B13683869
CAS No.: 168903-13-7
M. Wt: 185.65 g/mol
InChI Key: JJLALHYSNFSWQZ-UHFFFAOYSA-N
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Description

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to an indane ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride typically involves the asymmetric reduction of a precursor compound. One common method includes the reduction of an indanone derivative using a chiral catalyst to ensure the correct stereochemistry. The reaction conditions often involve the use of hydrogen gas and a metal catalyst such as palladium or rhodium under mild temperatures and pressures.

Industrial Production Methods: For industrial-scale production, the synthesis route is optimized for cost-effectiveness and efficiency. This may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of recyclable catalysts and solvents is also considered to minimize environmental impact.

Types of Reactions:

    Oxidation: The hydroxyl group in (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride can undergo oxidation to form a ketone or aldehyde.

    Reduction: The compound can be reduced further to modify the indane ring or the amino group.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C) is typical.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions are used.

Major Products:

  • Oxidation can yield indanone derivatives.
  • Reduction can produce fully saturated indane compounds.
  • Substitution can introduce various alkyl or acyl groups to the amino moiety.

Scientific Research Applications

(3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to certain neurotransmitters.

    Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the indane ring provides hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    (3R)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride: The enantiomer of the compound with different stereochemistry.

    3-amino-2,3-dihydro-1H-inden-5-ol: The free base form without the hydrochloride salt.

    3-amino-2,3-dihydro-1H-inden-5-one: An oxidized form of the compound.

Uniqueness: (3S)-3-amino-2,3-dihydro-1H-inden-5-ol hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other related compounds. The presence of both amino and hydroxyl groups also provides versatility in chemical modifications and applications.

Properties

CAS No.

168903-13-7

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

3-amino-2,3-dihydro-1H-inden-5-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-9-4-2-6-1-3-7(11)5-8(6)9;/h1,3,5,9,11H,2,4,10H2;1H

InChI Key

JJLALHYSNFSWQZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)C=C(C=C2)O.Cl

Origin of Product

United States

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